REACTION_SMILES
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[Br:16][CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1.[C:24](=[O:25])([O-:26])[O-:27].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[ClH:1].[K+:28].[K+:29].[OH2:35].[c:2]1([C:8]2([C:14]#[N:15])[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([C:8]2([C:14]#[N:15])[CH2:9][CH2:10][N:11]([CH2:17][c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N#CC1(c2ccccc2)CCNCC1
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Name
|
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Type
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product
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Smiles
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N#CC1(c2ccccc2)CCN(Cc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |